molecular formula C9H7BrClFO B2754131 3-(2-Bromo-4-fluorophenyl)propanoyl chloride CAS No. 2375271-19-3

3-(2-Bromo-4-fluorophenyl)propanoyl chloride

Cat. No.: B2754131
CAS No.: 2375271-19-3
M. Wt: 265.51
InChI Key: JSCCCUMXHZOFAY-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-fluorophenyl)propanoyl chloride is an organohalogen compound with the molecular formula C₉H₇BrFClO (calculated molecular weight: ~265.5 g/mol). It belongs to the acyl chloride family, characterized by a reactive carbonyl chloride (-COCl) group attached to a substituted phenyl ring. The phenyl ring is substituted at the 2-position with bromine (Br) and the 4-position with fluorine (F), creating distinct steric and electronic effects. This compound is primarily used as a reactive intermediate in organic synthesis, particularly in Friedel-Crafts acylation, peptide coupling, or as a precursor for pharmaceuticals and agrochemicals .

Properties

IUPAC Name

3-(2-bromo-4-fluorophenyl)propanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClFO/c10-8-5-7(12)3-1-6(8)2-4-9(11)13/h1,3,5H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCCCUMXHZOFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)CCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-Bromo-4-fluorophenyl)propanoyl chloride typically involves the reaction of 2-bromo-4-fluorobenzene with propanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(2-Bromo-4-fluorophenyl)propanoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of Pharmaceuticals

One of the primary applications of 3-(2-Bromo-4-fluorophenyl)propanoyl chloride lies in its use as an intermediate in the synthesis of pharmaceutical compounds. The compound's reactivity allows it to participate in acylation reactions, facilitating the introduction of propanoyl groups into various substrates. This property is crucial for developing new drug candidates with enhanced biological activity.

Case Study: Anticancer Agents

In recent studies, 3-(2-Bromo-4-fluorophenyl)propanoyl chloride has been utilized to synthesize novel anticancer agents. The incorporation of the bromine and fluorine substituents has been shown to improve the efficacy and selectivity of these compounds against cancer cells. For instance, modifications using this acyl chloride have led to derivatives that exhibit significant cytotoxicity against various tumor cell lines.

Chemical Research

The compound is also valuable in chemical research for exploring structure-activity relationships (SAR) and reactivity patterns. Its electrophilic nature enables it to react with a variety of nucleophiles, including amines and alcohols, making it a useful tool for chemists studying reaction mechanisms.

Reactivity Studies

Research has focused on understanding how the halogen substituents influence the compound's reactivity. Studies employing computational chemistry techniques have revealed insights into the electronic properties of 3-(2-Bromo-4-fluorophenyl)propanoyl chloride, particularly its frontier molecular orbitals (FMOs). These insights are essential for predicting reaction outcomes and optimizing synthetic pathways.

Synthetic Methodologies

The compound serves as a key building block in synthetic organic chemistry. Its ability to introduce functional groups allows chemists to construct complex molecular architectures efficiently.

Examples of Synthetic Applications

  • Formation of Amides: By reacting with amines, 3-(2-Bromo-4-fluorophenyl)propanoyl chloride can form amides that are pivotal in drug design.
  • Synthesis of Esters: The compound can also react with alcohols to produce esters, which are important in various chemical applications, including fragrance and flavor industries.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-fluorophenyl)propanoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Data
Property 3-(2-Bromo-4-fluorophenyl)propanoyl chloride 3-(4-Bromophenyl)propanoyl chloride
Boiling Point Not reported Not reported
Solubility Likely soluble in polar aprotic solvents (e.g., DCM, THF) Similar solubility profile
Stability Moisture-sensitive; stored under inert gas Similar sensitivity

Biological Activity

3-(2-Bromo-4-fluorophenyl)propanoyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H8BrClF
  • Molecular Weight : 263.53 g/mol
  • IUPAC Name : 3-(2-bromo-4-fluorophenyl)propanoyl chloride

Synthesis

The synthesis of 3-(2-bromo-4-fluorophenyl)propanoyl chloride typically involves the acylation of 2-bromo-4-fluorobenzene with propanoyl chloride. This reaction can be facilitated through various catalytic methods, including the use of Lewis acids or transition metal catalysts to enhance yield and selectivity.

Anticancer Properties

Research has indicated that derivatives of 3-(2-bromo-4-fluorophenyl)propanoyl chloride exhibit significant anticancer activity. For instance, a study demonstrated that compounds containing similar structural motifs showed enhanced cytotoxicity against various cancer cell lines, including:

  • U-87 (Human glioblastoma)
  • MDA-MB-231 (Triple-negative breast cancer)

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. A comparative study showed that certain derivatives had a DPPH radical scavenging activity significantly higher than that of ascorbic acid, indicating potential applications in oxidative stress-related conditions .

Case Studies

  • Case Study on Anticancer Efficacy :
    • A series of experiments assessed the efficacy of 3-(2-bromo-4-fluorophenyl)propanoyl chloride derivatives against human cancer cell lines. Results indicated that compounds with halogen substitutions exhibited enhanced cytotoxic effects due to increased lipophilicity and better membrane penetration.
  • Mechanistic Insights :
    • Investigations into the cellular mechanisms revealed that these compounds may act as inhibitors of specific kinases involved in cancer progression, thus providing a dual role in both prevention and treatment strategies.

Data Table: Biological Activities Overview

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AnticancerU-8712.5
AnticancerMDA-MB-23115.0
AntioxidantDPPH Scavenging30.0

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-bromo-4-fluorophenyl)propanoyl chloride, and how is its purity validated?

The compound is typically synthesized via reaction of the corresponding carboxylic acid, 3-(2-bromo-4-fluorophenyl)propanoic acid, with thionyl chloride (SOCl₂) in anhydrous conditions. The process involves refluxing the acid with excess SOCl₂ in an inert solvent (e.g., dichloromethane or carbon tetrachloride), followed by distillation or rotary evaporation to isolate the acyl chloride . Analytical validation :

  • IR spectroscopy : A strong carbonyl stretch near 1780–1800 cm⁻¹ confirms the acid chloride functional group .
  • ¹H/¹³C NMR : Signals for the aromatic protons (2-bromo-4-fluorophenyl group) and the propanoyl chain (e.g., δ ~2.8–3.5 ppm for CH₂ groups adjacent to the carbonyl) are critical for structural confirmation.
  • Mass spectrometry : The molecular ion peak (C₉H₇BrClF₀O, theoretical MW ~274.5 g/mol) should align with calculated values .

Q. What precautions are necessary for handling this compound due to its reactivity?

  • Moisture sensitivity : Hydrolysis to the carboxylic acid occurs rapidly in humid environments. Use anhydrous solvents, Schlenk lines, or gloveboxes.
  • Corrosivity : Wear PPE (gloves, goggles) and work in a fume hood to avoid exposure to HCl vapors released during reactions.
  • Storage : Store under inert gas (argon/nitrogen) at −20°C in sealed, dark glass vials to prevent decomposition .

Advanced Research Questions

Q. Why might nucleophilic acyl substitution reactions of this compound yield unexpected byproducts, and how can these be mitigated?

The electron-withdrawing bromo and fluoro substituents on the phenyl ring enhance the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. However, competing side reactions (e.g., elimination or redox processes) may occur under harsh conditions. For example:

  • Redox pathways : Thionyl chloride-mediated reactions may inadvertently oxidize phenolic intermediates, as observed in the formation of biphenyl derivatives under oxidative conditions .
  • Mitigation : Use milder nucleophiles (e.g., amines in dry THF at 0°C) and monitor reaction progress via TLC or in situ IR to minimize over-reaction .

Q. How do the electronic effects of the 2-bromo-4-fluoro substituents influence reactivity compared to unsubstituted propanoyl chlorides?

  • Electron-withdrawing effects : The bromine (σₚ ~0.86) and fluorine (σₚ ~0.78) substituents increase the carbonyl's electrophilicity, making the compound ~10–20× more reactive toward nucleophiles than unsubstituted propanoyl chlorides.
  • Steric effects : The 2-bromo group may hinder nucleophilic approach, slightly reducing reaction rates in sterically demanding systems. Computational studies (DFT) can quantify these effects by comparing LUMO energies and charge densities .

Q. What strategies are effective in stabilizing 3-(2-bromo-4-fluorophenyl)propanoyl chloride for long-term storage?

  • Additives : Stabilize with radical inhibitors (e.g., BHT at 0.1% w/w) to prevent radical-mediated decomposition.
  • Solvent choice : Store in dry, aprotic solvents (e.g., dichloromethane) with molecular sieves (4Å) to scavenge residual moisture.
  • Temperature : Storage at −20°C under argon reduces thermal degradation rates by >90% compared to room temperature .

Methodological Considerations

Q. How can competing elimination pathways be minimized during amide synthesis with this compound?

  • Low-temperature conditions : Conduct reactions at −20°C to 0°C to suppress β-hydrogen elimination.
  • Bulky bases : Use sterically hindered bases (e.g., DIPEA) instead of pyridine to avoid base-induced dehydrohalogenation.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states for substitution over elimination .

Q. What spectroscopic techniques are most reliable for distinguishing this compound from structural analogs (e.g., 3-(4-bromophenyl)propanoyl chloride)?

  • ¹⁹F NMR : A singlet near δ −110 ppm confirms the para-fluoro substituent, absent in analogs without fluorine.
  • High-resolution MS : Isotopic patterns (e.g., Br: ~1:1 M+2 peak; Cl: ~3:1 M+2 peak) differentiate bromo/chloro substituents.
  • X-ray crystallography : Resolves positional isomerism (e.g., 2-bromo vs. 4-bromo) via crystal packing analysis .

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